molecular formula C22H22N4O3 B2672215 (4-phenyltetrahydro-2H-pyran-4-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251559-27-9

(4-phenyltetrahydro-2H-pyran-4-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2672215
CAS No.: 1251559-27-9
M. Wt: 390.443
InChI Key: GNKXWCRMLQMTCK-UHFFFAOYSA-N
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Description

(4-phenyltetrahydro-2H-pyran-4-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds containing similar structural motifs have been synthesized and evaluated for their antimicrobial properties. For instance, a series of compounds with pyrazoline and pyridin-4-yl methanone derivatives demonstrated significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. Compounds featuring methoxy groups, in particular, showed high antimicrobial efficacy (Kumar et al., 2012). Another study focused on nicotinic acid hydrazide derivatives, which exhibited promising antimycobacterial activity, indicating potential applications in combating tuberculosis and related infections (R.V.Sidhaye et al., 2011).

Anticancer Applications

Research on novel pyrazole derivatives containing oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, revealed their potential as anticancer agents. These compounds were evaluated for their in vitro antimicrobial and anticancer activities, with some showing higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016). This highlights the utility of these compounds in developing new therapeutic agents against various cancer types.

Molecular Docking and Biological Evaluation

Studies have also explored the synthesis of compounds with pyrazoline and oxazole moieties for their biological activities. Molecular docking analyses were conducted to understand their interaction with biological targets, showing promising results for antibacterial and antifungal applications. Such studies are crucial for designing compounds with specific biological activities and for understanding the mechanism of action at the molecular level (Katariya et al., 2021).

Properties

IUPAC Name

(4-phenyloxan-4-yl)-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-21(22(8-12-28-13-9-22)18-4-2-1-3-5-18)26-14-17(15-26)20-24-19(25-29-20)16-6-10-23-11-7-16/h1-7,10-11,17H,8-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKXWCRMLQMTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.